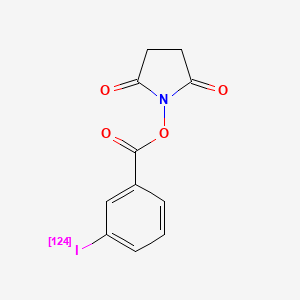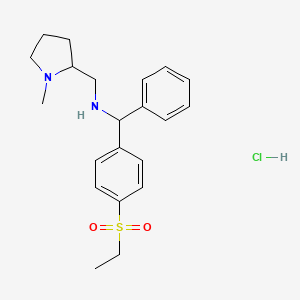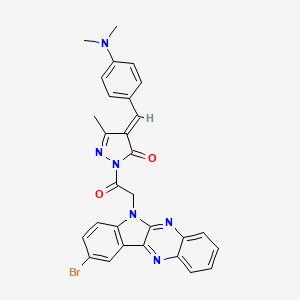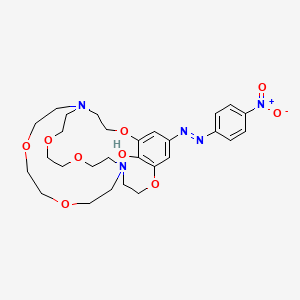
7-((4-Nitrophenyl)azo)-4,10,16,19,24,27-hexaoxa-1,13-diazatricyclo(11.8.8.15,9)triaconta-5,7,9(30)-trien-30-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,10,16,19,24,27-Hexaoxa-1,13-diazatricyclo[11.8.8.15,9]triaconta-5,7,9(30)-trien-30-ol,7-[2-(4-nitrophenyl)diazenyl]- is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a tricyclic framework with multiple oxygen and nitrogen atoms, making it an interesting subject for research in chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,10,16,19,24,27-Hexaoxa-1,13-diazatricyclo[11.8.8.15,9]triaconta-5,7,9(30)-trien-30-ol,7-[2-(4-nitrophenyl)diazenyl]- typically involves multi-step organic reactions. The process begins with the preparation of the tricyclic core, followed by the introduction of the diazenyl group. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
化学反応の分析
Types of Reactions
4,10,16,19,24,27-Hexaoxa-1,13-diazatricyclo[11.8.8.15,9]triaconta-5,7,9(30)-trien-30-ol,7-[2-(4-nitrophenyl)diazenyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the diazenyl group, leading to different products.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can produce simpler compounds with modified diazenyl groups.
科学的研究の応用
4,10,16,19,24,27-Hexaoxa-1,13-diazatricyclo[11.8.8.15,9]triaconta-5,7,9(30)-trien-30-ol,7-[2-(4-nitrophenyl)diazenyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying complex molecular structures.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 4,10,16,19,24,27-Hexaoxa-1,13-diazatricyclo[11.8.8.15,9]triaconta-5,7,9(30)-trien-30-ol,7-[2-(4-nitrophenyl)diazenyl]- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane: Another complex organic compound with a similar tricyclic structure but different functional groups.
5,6-Benzo-4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacos-5-ene: A related compound used in metal-ligand complex formation studies.
Uniqueness
4,10,16,19,24,27-Hexaoxa-1,13-diazatricyclo[11.8.8.15,9]triaconta-5,7,9(30)-trien-30-ol,7-[2-(4-nitrophenyl)diazenyl]- is unique due to its specific combination of functional groups and structural features. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
85006-17-3 |
|---|---|
分子式 |
C28H39N5O9 |
分子量 |
589.6 g/mol |
IUPAC名 |
7-[(4-nitrophenyl)diazenyl]-4,10,16,19,24,27-hexaoxa-1,13-diazatricyclo[11.8.8.15,9]triaconta-5,7,9(30)-trien-30-ol |
InChI |
InChI=1S/C28H39N5O9/c34-28-26-21-24(30-29-23-1-3-25(4-2-23)33(35)36)22-27(28)42-16-10-32-7-13-39-18-17-37-11-5-31(9-15-41-26)6-12-38-19-20-40-14-8-32/h1-4,21-22,34H,5-20H2 |
InChIキー |
JUWKDRGJQBWTLW-UHFFFAOYSA-N |
正規SMILES |
C1COCCOCCN2CCOCCOCCN1CCOC3=CC(=CC(=C3O)OCC2)N=NC4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



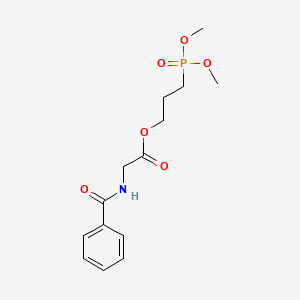
![1-Benzyl-4,5-dihydro-2-isoheptadecyl-1-[3-[(1-oxoisooctadecyl)amino]propyl]-1h-imidazolium chloride](/img/structure/B15184669.png)
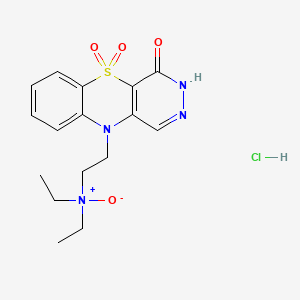
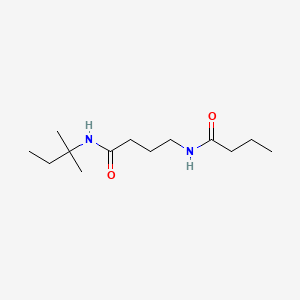
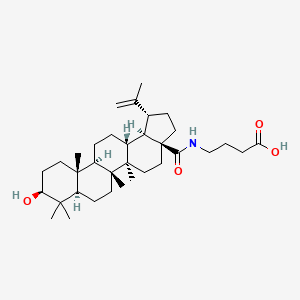
![[2-Hydroxy-3-[(1-oxooctadecyl)oxy]propyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B15184695.png)
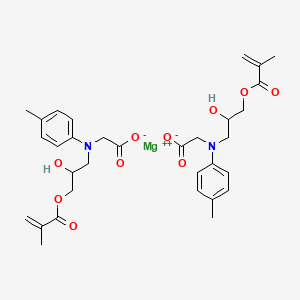
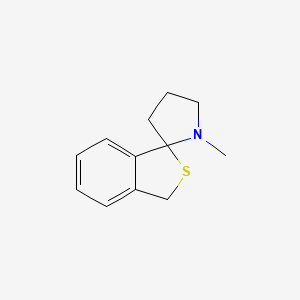

![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(phenylene-1,4-azo)]bis(3-hydroxy-N-methylnaphthalene-2-carboxamide)](/img/structure/B15184735.png)
